![molecular formula C36H26 B14338097 9,10-Bis[(naphthalen-1-YL)methyl]anthracene CAS No. 96710-17-7](/img/structure/B14338097.png)
9,10-Bis[(naphthalen-1-YL)methyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis[(naphthalen-1-YL)methyl]anthracene is a complex organic compound known for its unique structural properties and applications. It is commonly used as a blue emitter in organic light-emitting diodes (OLEDs) due to its high efficiency and stability . The compound’s molecular formula is C35H24, and it has a molecular weight of 444.57 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(naphthalen-1-YL)methyl]anthracene typically involves the Suzuki coupling reaction. This method is favored for its ability to form carbon-carbon bonds efficiently. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
In industrial settings, the compound is produced using high-purity sublimation techniques. This method ensures that the final product has a purity of over 99%, which is crucial for its application in electronic devices .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis[(naphthalen-1-YL)methyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes and naphthalenes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
9,10-Bis[(naphthalen-1-YL)methyl]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a host material in the emissive layer of OLEDs, providing high efficiency and stability.
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the production of high-efficiency blue OLEDs and other electronic devices.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to transport both electrons and holes, a property known as ambipolar transport. This allows for efficient charge recombination in OLEDs, leading to high luminescence. The molecular targets include the emissive layers in OLED devices, where it facilitates the recombination of charge carriers .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene
- 2-Methyl-9,10-di(2-naphthyl)anthracene
- 2-Methyl-9,10-di(7-naphthalenyl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis[(naphthalen-1-YL)methyl]anthracene offers superior stability and efficiency as a blue emitter in OLEDs. Its unique structural properties allow for better charge transport and recombination, making it a preferred choice in high-performance electronic devices .
Propiedades
Número CAS |
96710-17-7 |
|---|---|
Fórmula molecular |
C36H26 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
9,10-bis(naphthalen-1-ylmethyl)anthracene |
InChI |
InChI=1S/C36H26/c1-3-17-29-25(11-1)13-9-15-27(29)23-35-31-19-5-7-21-33(31)36(34-22-8-6-20-32(34)35)24-28-16-10-14-26-12-2-4-18-30(26)28/h1-22H,23-24H2 |
Clave InChI |
NBJDAVGPIDJFRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC3=C4C=CC=CC4=C(C5=CC=CC=C53)CC6=CC=CC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



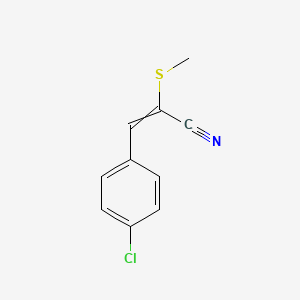
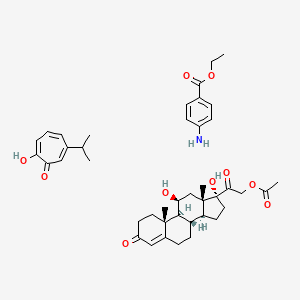
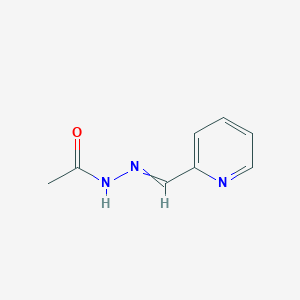
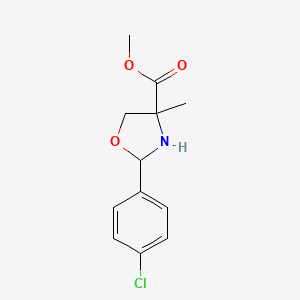
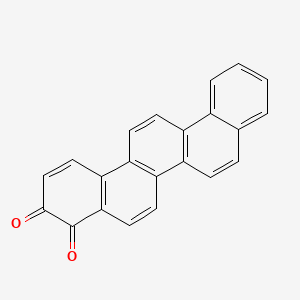
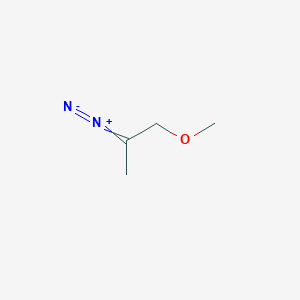
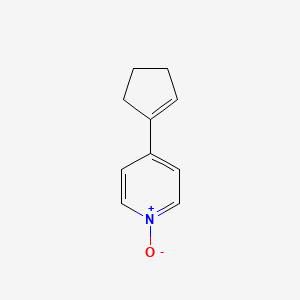
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
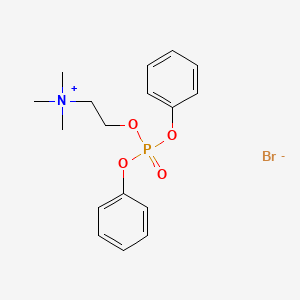
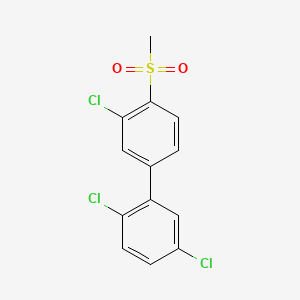
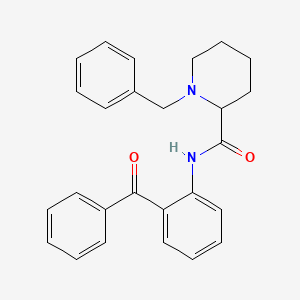
![5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14338107.png)
